ONC201, also known as Dordaviprone, is a small molecule belonging to a novel class of anti-cancer agents called imipridones. It was initially identified through a phenotypic cell-based screen for small molecule inducers of TNF-related apoptosis-inducing ligand (TRAIL) expression []. ONC201 has emerged as a promising anti-cancer agent due to its broad spectrum activity against various cancer cell lines and its ability to overcome drug resistance in preclinical models [, , , , , ]. This compound has demonstrated its efficacy as a single agent and in combination therapies with other anti-cancer agents [, , , ].
TIC10 was initially identified from the National Cancer Institute's chemical library during a screening aimed at finding compounds that could enhance TRAIL production. It belongs to the class of imidazopyridine derivatives and is classified as an anticancer agent due to its mechanism of action that involves apoptosis induction in tumor cells. The compound is chemically classified under the molecular formula C24H26N4O and has a molar mass of approximately 386.49 g/mol .
The synthesis of TIC10 typically involves several chemical reactions, including a tandem copper-catalyzed regioselective N-arylation-amidation process. This method allows for the formation of angularly fused tricyclic structures from 2-aminoimidazolines and ortho-halo(hetero)aryl carboxylic acids . The general synthetic route includes:
This process has been optimized to improve yield and selectivity, making it suitable for larger-scale production .
The molecular structure of TIC10 is characterized by an angular imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one framework. Recent studies confirmed that the active form of TIC10 is indeed an angular isomer rather than the previously thought linear structure . Key structural features include:
TIC10 undergoes various chemical reactions that contribute to its biological activity. Notably, it can induce TRAIL expression through several pathways:
These reactions highlight TIC10's dual role in promoting apoptosis in cancer cells while sparing normal cells.
The mechanism through which TIC10 exerts its anticancer effects involves several key processes:
This mechanism underscores TIC10's potential as a therapeutic agent capable of overcoming resistance seen with recombinant TRAIL therapies.
TIC10 exhibits several notable physical and chemical properties:
These properties are essential for understanding how TIC10 can be effectively utilized in therapeutic settings.
TIC10 has significant potential applications in cancer therapy due to its unique mechanism of action:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: